6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
The compound “6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide” is an organic compound with the molecular formula C13H10F3N3O3 . It belongs to the class of organic compounds known as benzanilides .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The trifluoromethyl group (-CF3) is attached to the phenyl ring .Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant to moderate antibacterial activity and promising antifungal activity, highlighting their potential in developing new antimicrobial agents (Shastri & Post, 2019).
Inhibition of Transcription Factors
Another study focused on the structure-activity relationship of pyrimidine derivatives, aiming to improve oral bioavailability for inhibiting NF-kappaB and AP-1 transcription factors. These factors are critical in the regulation of genes involved in inflammation and cell survival. Modifications to the pyrimidine portion of these compounds have led to insights into their potential therapeutic applications, especially concerning their role in regulating key transcription factors involved in inflammatory and cancer-related pathways (Palanki et al., 2000).
Synthesis of Trifluoromethylated Analogues
The synthesis of new trifluoromethylated analogues of dihydroorotic acid from similar pyrimidine compounds demonstrates the compound's potential in medicinal chemistry, particularly in the development of novel therapeutic agents with enhanced biological activity due to the trifluoromethyl group (Sukach et al., 2015).
Parallel Synthesis of Pyrimidine-5-carboxamides
A parallel solution-phase approach was used to prepare a library of pyrimidine-5-carboxamides, showcasing the versatility of pyrimidine derivatives in generating diverse compound libraries for high-throughput screening, potentially accelerating the discovery of new bioactive compounds (Črček et al., 2012).
Novel Imidazo[1,2-a]pyrimidine Compounds
The synthesis of novel imidazo[1,2-a]pyrimidine compounds from a precursor structurally related to the specified compound underlines the broad applicability of pyrimidine derivatives in synthesizing heterocyclic compounds with potential pharmacological activities (Liu, 2013).
Future Directions
The future research directions could involve studying the biological activity of this compound and its potential applications in various fields. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
properties
IUPAC Name |
3-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-4-2-3-7(5-8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJUCVKRHONFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide |
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